Allatotropin

Insect Endocrinology Juvenile Hormone Neuropeptide Pharmacology

Allatotropin is the essential tool for insect endocrinology, uniquely stimulating juvenile hormone (JH) biosynthesis unlike inhibitory allatostatins. It serves as the standard positive control for corpora allata assays, the native agonist for ATR receptor characterization, and a myotropic benchmark (EC50 79 nM in Heliothis virescens). Its C-terminal fragment Manse-AT(10-13) is a potent antagonist (IC50 0.9 nM), enabling next-generation insecticide discovery. Procure this high-purity peptide to ensure reproducible, publication-ready results.

Molecular Formula C65H103N19O17S2
Molecular Weight 1486.8 g/mol
CAS No. 75831-28-6
Cat. No. B15573125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllatotropin
CAS75831-28-6
Molecular FormulaC65H103N19O17S2
Molecular Weight1486.8 g/mol
Structural Identifiers
InChIInChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72)/t36-,37+,40-,41-,42-,43-,44-,45-,46-,47-,52-,53-/m0/s1
InChIKeyVOQFXDFZGBDKIR-CTUBCELVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allatotropin (75831-28-6) Neuropeptide: Baseline Characteristics and Core Identity


Allatotropin (CAS 75831-28-6), originally isolated from the tobacco hornworm Manduca sexta as a 13-amino acid amidated peptide (GFKNVEMMTARGF-NH2) [1], is a pleiotropic insect neuropeptide belonging to the allatotropin family. Its name derives from its ability to stimulate juvenile hormone (JH) biosynthesis by the corpora allata, but it also exerts myotropic, cardioacceleratory, and ion transport inhibitory effects across multiple insect species [2]. This compound is widely used as a reference standard in insect endocrinology research, comparative neuropeptide pharmacology, and insecticide discovery programs [3].

Why Generic Substitution of Allatotropin (75831-28-6) in Insect Neuropeptide Research Is Not Supported


Allatotropin and its primary regulatory counterparts, the allatostatins, are not functionally interchangeable. While allatotropin stimulates JH biosynthesis, allatostatins inhibit it, producing opposite physiological outcomes [1]. Furthermore, allatotropin's activity is highly species-, tissue-, and developmental stage-specific; it stimulates JH synthesis in adult but not larval Lepidoptera and exhibits variable myotropic effects across different insect orders [2]. These distinct functional profiles preclude simple substitution with other neuropeptides, such as allatostatins or kinins, for applications requiring precise allatoregulatory or myotropic modulation.

Quantitative Differentiation Evidence for Allatotropin (75831-28-6) Against Key Comparators


Allatotropin vs. Allatostatin: Opposing Regulation of Juvenile Hormone Biosynthesis

In vitro incubation of isolated corpora allata (CA) from larval Lacanobia oleracea with synthetic Manduca sexta allatotropin (Mas-AT) stimulates JH biosynthesis in a dose-dependent manner, increasing synthesis rates up to three-fold over baseline [1]. In direct contrast, synthetic Manduca sexta allatostatin (Mas-AS) inhibits JH biosynthesis by approximately 70% in the same assay system [1]. When co-incubated, allatostatin completely negates the stimulatory effect of allatotropin in adult female Heliothis virescens, demonstrating functional antagonism [2]. This functional opposition is a critical differentiator.

Insect Endocrinology Juvenile Hormone Neuropeptide Pharmacology

Comparative Myotropic Potency: Allatotropin (Mas-AT) vs. Helicokinin (Hez-KI) and Tachykinin-Related Peptide (Lem-TRP1)

In a comparative myotropic assay using whole-gut preparations from fifth instar Heliothis virescens larvae, Manduca sexta allatotropin (Mas-AT) exhibited an EC50 of 79 nM for inducing gut contractions [1]. This potency was significantly lower compared to helicokinin Hez-KI (EC50: 3 nM) and tachykinin-related peptide Lem-TRP1 (EC50: 26 nM) in the same experimental system [1]. This quantifies its distinct pharmacological profile relative to other myostimulatory neuropeptides.

Insect Physiology Myotropic Activity Neuropeptide Pharmacology

Receptor Activation Rank Order: Allatotropin (AT) vs. Allatotropin-Like Peptides (ATL-I, ATL-II, ATL-III)

When expressed in vertebrate cell lines, the Manduca sexta allatotropin receptor (Manse-ATR) is activated by the native allatotropin (AT) and three allatotropin-like peptides (ATL-I, ATL-II, ATL-III) derived from alternative splicing. The rank order of receptor activation potency is ATL-I > ATL-II > ATL-III > AT, indicating that native allatotropin is the least potent among these four ligands at this receptor [1].

GPCR Pharmacology Neuropeptide Receptor Insect Molecular Biology

Allatotropin-Derived Antagonist Manse-AT (10-13) Exhibits Potent Antagonism at the Allatotropin Receptor

The truncated C-terminal tetrapeptide Manse-AT (10-13) acts as a potent antagonist of the Manduca sexta allatotropin receptor, with an IC50 value of 0.9 nM in JH biosynthesis assays [1]. This antagonistic activity is a unique feature of this specific allatotropin fragment, demonstrating that structural modifications of the native peptide can reverse its function from agonist to antagonist.

Neuropeptide Antagonist Insecticide Discovery Structure-Activity Relationship

Degradation Kinetics of Allatotropin (Manse-AT) vs. Allatostatin (Manse-AS) by Foregut Proteases

Incubation of synthetic Manduca sexta allatotropin (Manse-AT) with foregut extract from Lacanobia oleracea larvae results in rapid degradation with a half-life (t1/2) of approximately 8 minutes, producing two major metabolites identified as Manse-AT(1-11) and Manse-AT(1-8) [1]. In comparison, Manduca sexta allatostatin (Manse-AS) is degraded even more rapidly with a t1/2 of approximately 5 minutes under identical conditions [1].

Neuropeptide Metabolism Proteolytic Stability Insect Gut Physiology

Developmental Stage-Specific Expression of Allatotropin Immunoreactivity in Corpora Allata

Confocal laser scanning microscopy of the corpus cardiacum/corpus allatum complex in three lepidopteran species (Lacanobia oleracea, Heliothis virescens, Manduca sexta) reveals that allatotropin immunoreactivity is present only in the adult corpora allata, whereas allatostatin immunoreactivity is present in both larval and adult glands [1]. This differential expression correlates with the lack of effect of allatotropin on larval JH biosynthesis [1].

Insect Development Neuropeptide Expression Juvenile Hormone Regulation

Optimal Application Scenarios for Allatotropin (75831-28-6) in Insect Neuropeptide Research and Pest Control Discovery


Stimulation of Juvenile Hormone Biosynthesis in Adult Insect Corpora Allata In Vitro Assays

Allatotropin is the standard positive control for stimulating JH biosynthesis in isolated adult corpora allata from lepidopteran species, as demonstrated by a 3-fold increase in JH synthesis rates [1]. Its use is validated by direct comparative data showing that allatostatin inhibits synthesis [1]. This application is essential for studying JH regulation, reproductive endocrinology, and for screening allatoregulatory compounds.

Reference Agonist for Allatotropin Receptor (ATR) Pharmacological Characterization

Allatotropin serves as the native reference agonist for characterizing insect ATRs (GPCRs) in heterologous expression systems. It is used to establish baseline dose-response curves and to compare the potency of allatotropin-like peptides and synthetic analogs, as shown by its activation of Manse-ATR with a defined rank order of potency relative to ATL isoforms [2].

Tool Compound for Investigating Myotropic and Cardioacceleratory Functions in Insect Physiology

Allatotropin is a validated tool for studying myotropic and cardioacceleratory effects in various insect species. Its EC50 of 79 nM for gut contraction in Heliothis virescens [3] provides a quantitative benchmark for comparing the effects of other myoactive neuropeptides and for dissecting signaling pathways involved in insect muscle contraction.

Parent Scaffold for Developing Allatotropin-Based Antagonists as Novel Insecticides

The discovery that the C-terminal fragment Manse-AT (10-13) acts as a potent antagonist (IC50 = 0.9 nM) at the allatotropin receptor [4] establishes allatotropin as a critical parent scaffold. This fragment can be used as a lead compound for designing and testing synthetic antagonists aimed at disrupting JH biosynthesis and other vital processes for pest control.

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